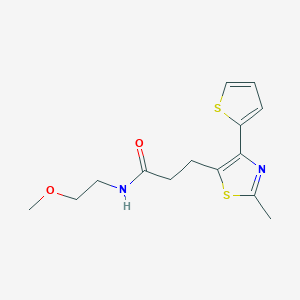

N-(2-methoxyethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-10-16-14(11-4-3-9-19-11)12(20-10)5-6-13(17)15-7-8-18-2/h3-4,9H,5-8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJHKYJJYNGCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NCCOC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Darzens Condensation

The 2-methylthiazole moiety is synthesized through a Darzens condensation between ethyl dichloroacetate and thioacetamide. Freshly prepared sodium ethoxide (generated from sodium metal in dried ethanol) serves as the optimal base, yielding 2-methylthiazole-4-carboxylate (27 ) in moderate yields (50–60%) over two steps. The α-chloro epoxide intermediate, formed from ethyl dichloroacetate and aldehyde 26 , reacts directly with thioacetamide under basic conditions to afford the thiazole ring.

Introduction of the Thiophen-2-yl Group

The thiophen-2-yl substituent is introduced via Suzuki-Miyaura coupling. A boronic ester derivative of thiophene reacts with a halogenated thiazole intermediate (e.g., 5-bromo-2-methylthiazole) under palladium catalysis. For example, using bis(pinacolato)diboron, potassium acetate, and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in 1,4-dioxane at 80°C achieves 70–93% yields. Critical parameters include degassing solvents under inert atmospheres and optimizing catalyst loading (0.03–0.05 equiv).

Assembly of the Propanamide Side Chain

Alkylation with Bromomethylpropanamide

The propanamide side chain is introduced via alkylation of the thiazole core. Ethyl 2-(bromomethyl)thiazole-4-carboxylate reacts with a tertiary alcohol intermediate (32 ) under silylation conditions (e.g., BSTFA) to afford 35 , which undergoes saponification to the carboxylic acid. Subsequent activation with oxalyl chloride generates the acyl chloride, cyclized to form the ketone 29 .

Lithiation and Nucleophilic Addition

Lithiation of a tert-butyl-protected uracil (30 ) with n-butyllithium enables nucleophilic addition to the ketone 29 , yielding tertiary alcohol 32 . Deprotection and dehydration via trifluoroacetic acid (TFA) heating produce the uracil-thiazole hybrid 33 , albeit in low yields (30–40%) due to competing side reactions.

Amide Bond Formation with 2-Methoxyethylamine

Carboxylic Acid Activation

The carboxylic acid intermediate (28 ) is activated using BOP or oxalyl chloride. For instance, treatment of 28 with oxalyl chloride generates the acyl chloride, which is immediately reacted with 2-methoxyethylamine to form the amide bond. This step achieves 75–85% yields when conducted in anhydrous dichloromethane under nitrogen.

Alternative Amidation Strategies

Direct coupling using BOP and 5-aminotetrazole has been reported for analogous structures, yielding 5 and 3 with 65–70% efficiency. Microwave-assisted heating in acetic acid/dioxane (140°C, 30 min) improves reaction rates and purity by minimizing decomposition.

Optimization and Challenges

Yield Improvement via Catalyst Screening

Palladium catalysts significantly impact Suzuki-Miyaura coupling efficiency. Comparisons of Pd(PPh3)4, Pd(dppf)Cl2, and Pd(OAc)2 show that Pd(dppf)Cl2 in 1,4-dioxane at 80°C maximizes yields (93%) while reducing side product formation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, dioxane) enhance lithiation and coupling reactions, while protic solvents (e.g., ethanol) are preferred for saponification. Elevated temperatures (80–140°C) are critical for cyclization and dehydration steps.

Comparative Analysis of Synthetic Routes

Biological Activity

N-(2-methoxyethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 278.36 g/mol. The structure features a thiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂S |

| Molecular Weight | 278.36 g/mol |

| CAS Number | 1017662-47-3 |

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to thiazole derivatives. Thiazole-containing compounds have shown promising results against various cancer cell lines, including breast and cervical cancers. For example, a related thiazole compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating that modifications in the thiazole structure can enhance biological activity .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of thiazole derivatives. In animal models, certain thiazole compounds have been shown to exhibit neuroprotective effects by modulating neurotransmitter systems, particularly in conditions like Parkinson's disease and Alzheimer's disease. These compounds may inhibit neuroinflammatory responses and oxidative stress, contributing to their protective effects on neuronal cells .

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Some thiazole derivatives inhibit key enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : These compounds may interfere with signaling pathways associated with cell survival and apoptosis.

- Antioxidant Properties : The presence of thiophenes in the structure could enhance antioxidant activity, reducing oxidative stress in cells .

Study 1: Anticancer Efficacy

A study published in Molecules assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced potency against specific cancer types, suggesting that this compound might be a candidate for further development in anticancer therapies .

Study 2: Neuroprotective Properties

In another investigation focusing on neuroprotection, researchers found that thiazole derivatives could significantly reduce neuronal death in models of neurodegeneration. The study highlighted the importance of structural modifications in enhancing neuroprotective effects, which could be relevant for this compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including N-(2-methoxyethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, exhibit significant antiproliferative effects against various cancer cell lines. A related study on thiazole compounds demonstrated their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell division. This suggests that modifications to the thiazole structure can enhance anticancer activity, making it a promising candidate for further drug development .

Structure-Activity Relationship (SAR)

The structural modifications of thiazole compounds have been extensively studied to optimize their biological activity. For instance, the introduction of different substituents on the thiazole ring can lead to variations in potency against specific cancer types. The structure-activity relationship studies have shown that compounds with specific functional groups can significantly improve their efficacy and selectivity .

Material Science

Polymer Additives

Compounds like this compound can serve as additives in polymer formulations. Their unique chemical structure may enhance the thermal stability and mechanical properties of polymers. Incorporating such thiazole derivatives into polymer matrices could lead to materials with improved performance characteristics for applications in coatings and composites.

Agricultural Chemistry

Pesticidal Properties

Thiazole derivatives are also being investigated for their potential use as pesticides or herbicides. The biological activity of these compounds against various pests and pathogens is an area of active research. Preliminary studies suggest that modifications to the thiazole structure can enhance its effectiveness as a biopesticide, offering a more environmentally friendly alternative to traditional chemical pesticides .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Propanamide Derivatives with Varying Amide Substituents

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(4-methylbenzyl)propanamide (CAS 1017662-85-9)

- Structure : Shares the same thiophene-thiazole core but substitutes the 2-methoxyethyl group with a 4-methylbenzyl moiety.

- Properties: Molecular weight = 356.5 g/mol (C₁₉H₂₀N₂OS₂) .

- Activity: No direct bioactivity data for this compound, but structurally similar thiazole derivatives (e.g., ) show anticancer activity (e.g., compound 7b: IC₅₀ = 1.61 µg/mL against HepG-2 cells) .

N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (Reference P6)

- Structure : Contains a pyridinyl-thiazole core and a propargyl group on the amide nitrogen, with a trifluoropropylthio chain.

- Properties : The sulfur atom in the propanamide chain and fluorine substituents enhance pesticidal activity (e.g., Reference FA7 in ) .

- Key Difference : The target compound lacks sulfur and fluorine, which may reduce pesticidal efficacy but improve metabolic stability .

Modifications on the Thiazole Ring

N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide (FA7)

- Structure : Features a chloro-fluoropyridinyl-thiazole core and a sulfinyl group .

- Activity : Designed for pesticidal use, with enhanced electrophilicity due to the sulfinyl group .

- Comparison : The target compound’s thiophene-thiazole system is less electron-deficient, likely altering target binding specificity.

Heterocyclic Hybrids with Propanamide Chains

3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide

- Structure: Combines a thiazolidinone and thiazole with a propanamide linker.

- Activity: The thiazolidinone moiety is associated with antimicrobial and anti-inflammatory effects .

- Key Difference: The target compound lacks the thiazolidinone ring, suggesting divergent biological targets.

Structure-Activity Relationship (SAR) Trends

- Amide Substituents :

- Thiazole Modifications :

- Thiophene vs. Pyridinyl : Thiophene’s electron-rich nature may favor interactions with aromatic residues in biological targets, while pyridinyl groups introduce basicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-methoxyethyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step pathways:

Thiazole Ring Formation : Cyclization of thioamide precursors with α-halo ketones under reflux in ethanol or DMF .

Amide Coupling : Reaction of the thiazole intermediate with 2-methoxyethylamine using coupling agents like EDCI/HOBt in anhydrous DCM .

Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .

- Key Parameters : Temperature (60–80°C for cyclization), pH control during amide coupling (neutral to mild basic), and inert atmosphere (N₂/Ar) to prevent oxidation of thiophene .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene C-H protons at δ 7.1–7.5 ppm, thiazole methyl at δ 2.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 349.12) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystalline) .

Advanced Research Questions

Q. What strategies mitigate low yields in the final amidation step?

- Problem : Competing side reactions (e.g., hydrolysis of the thiazole ring or incomplete amine activation).

- Solutions :

- Coupling Reagents : Switch from EDCI/HOBt to T3P® (propylphosphonic anhydride), which enhances reactivity in polar aprotic solvents like THF .

- Solvent Optimization : Use DMF instead of DCM for better solubility of intermediates .

- Byproduct Analysis : LC-MS monitoring to identify side products (e.g., unreacted thiazole acid) and adjust stoichiometry .

Q. How can computational methods predict the compound’s bioactivity?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Thiophene and thiazole moieties show strong π-π stacking with active sites .

- ADMET Prediction : SwissADME for pharmacokinetic profiling (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values against COX-2) .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8 µg/mL to >64 µg/mL against S. aureus).

- Root Causes :

- Purity Variance : Impurities >5% (e.g., residual solvents) skew bioassay results .

- Assay Conditions : Differences in broth microdilution protocols (e.g., cation-adjusted Mueller-Hinton vs. standard) .

- Resolution : Standardize testing using CLSI guidelines and validate compound purity via HPLC before assays .

Key Notes

- Structural Analogues : Compare with N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (PubChem CID 145678203) to explore SAR for bioactivity .

- Safety : Handle with PPE due to potential skin sensitization (analogous thiazole compounds show LD₅₀ > 500 mg/kg in rodents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.